molecular formula C20H18N2O4S B2927384 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 536734-03-9

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2927384
CAS No.: 536734-03-9
M. Wt: 382.43
InChI Key: KMRCHKUGORBTLB-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 3. The benzodioxine moiety is linked via a carboxamide group at position 4. The methoxy group may enhance lipophilicity and membrane permeability, while the benzodioxine component could influence electronic properties and binding interactions.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-12-18(13-3-6-15(24-2)7-4-13)21-20(27-12)22-19(23)14-5-8-16-17(11-14)26-10-9-25-16/h3-8,11H,9-10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRCHKUGORBTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be definitively identified. Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activities.

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures. For instance, some thiazole carboxamide derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For example, if it inhibits COX enzymes, it could affect the synthesis of prostaglandins, which are involved in inflammation and pain.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits COX enzymes, it could reduce inflammation and pain.

Biological Activity

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H22N2O3SC_{27}H_{22}N_{2}O_{3}S with a molecular weight of approximately 454.54 g/mol. The compound features a complex structure that includes a thiazole ring and a benzodioxine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine have shown effectiveness against various bacterial strains. In vitro tests revealed minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial activity .

CompoundMIC (μg/mL)Target Organisms
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine0.125S. aureus, E. coli
Reference Compound (Ciprofloxacin)2.96S. aureus

Anticancer Activity

The anticancer potential of this compound has also been explored. In various studies, thiazole derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In experimental models of inflammation, these compounds have shown significant reductions in inflammation markers .

Structure-Activity Relationship (SAR)

The biological activity of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine is influenced by its structural components:

Key Structural Features:

  • Thiazole Ring: Essential for antimicrobial and anticancer activities.
  • Benzodioxine Moiety: Contributes to anti-inflammatory effects.
  • Methoxy Substituent: Enhances lipophilicity and bioavailability.

Research indicates that modifications to the thiazole or benzodioxine components can significantly alter the compound's efficacy and selectivity .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Barbuceanu et al. demonstrated that thiazole derivatives exhibited higher antibacterial activity compared to standard antibiotics like vancomycin. The study highlighted that the presence of electron-donating groups on the phenyl ring significantly enhanced activity .
  • Cancer Cell Line Testing : In a comparative study involving various thiazole derivatives, it was found that those with additional methyl groups showed increased cytotoxicity against MCF-7 cells, indicating a potential pathway for developing more effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Cores

Compound A : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, CAS: 1142210-42-1)

  • Structure : A thiadiazole ring substituted with a phenylcarbamoyl group and linked to a benzoate ester.
  • Key Differences: The thiadiazole core (vs. thiazole) and ester linkage (vs. Molecular weight (369.40 g/mol) is lower, suggesting differences in solubility and bioavailability .

Compound B : 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS: 883065-90-5)

  • Structure : Combines a benzodioxine group with a nitrothiazole and triazolone moiety.

Analogues with Benzodioxine/Benzamide Linkages

Compound C : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives

  • Structure: Benzamide linked to a thiazolidinone ring.
  • Key Differences: The absence of a benzodioxine ring and the presence of a dioxothiazolidinone moiety may alter π-π stacking interactions and redox properties. Synthetic routes involve carbodiimide coupling, contrasting with the target compound’s hydrazinecarbothioamide cyclization .

Compound D : 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[4-(2-phenyldiazenyl)phenyl]-3-isoxazolecarboxamide (CAS: 898477-71-9)

  • Structure : Isoxazole-carboxamide linked to benzodioxine and diazenylphenyl groups.
  • Key Differences: The isoxazole ring (vs.

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